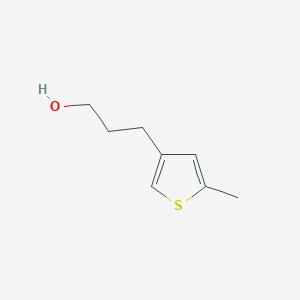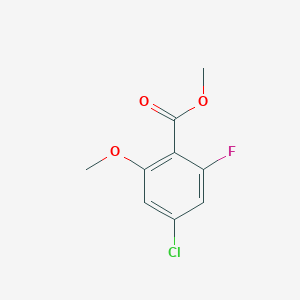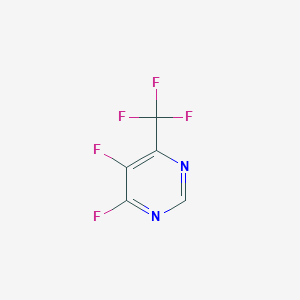
4,5-Difluoro-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Difluoro-6-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinct electronic and steric effects, making it a valuable building block in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods often leverage these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
4,5-Difluoro-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, similar fluorinated pyrimidines can undergo such transformations under appropriate conditions.
Coupling Reactions: The Suzuki–Miyaura coupling reaction is a notable example, where the compound can form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,5-Difluoro-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 4,5-Difluoro-6-(trifluoromethyl)pyrimidine exerts its effects is primarily through its interaction with molecular targets in biological systems. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites, potentially inhibiting or modulating their activity . The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
4,5-Difluoro-6-(trifluoromethyl)pyrimidine can be compared with other fluorinated pyrimidines and pyridines:
3,5-Difluoro-2,4,6-triazidopyridine: This compound also contains multiple fluorine atoms and is used in similar applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another fluorinated compound with applications in agrochemicals and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other fluorinated heterocycles.
Eigenschaften
Molekularformel |
C5HF5N2 |
|---|---|
Molekulargewicht |
184.07 g/mol |
IUPAC-Name |
4,5-difluoro-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HF5N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H |
InChI-Schlüssel |
DUDYORGGVXMODH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(C(=N1)F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Hydroxyspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13085146.png)
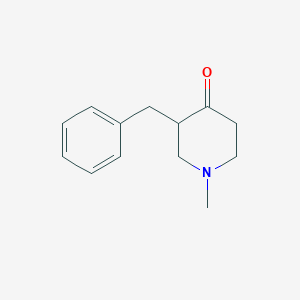
![7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13085155.png)


![tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13085180.png)
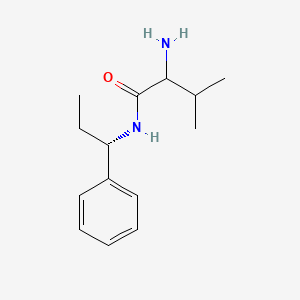
![tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate](/img/structure/B13085187.png)
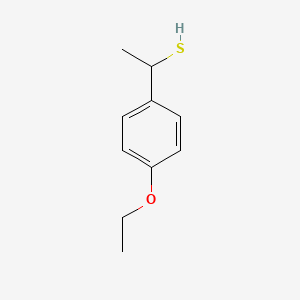
![2-Cyclopropyl-N-(2-hydroxyethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085204.png)

